molecular formula C10H15NO B2892126 {4-[Ethyl(methyl)amino]phenyl}methanol CAS No. 1094841-34-5

{4-[Ethyl(methyl)amino]phenyl}methanol

Cat. No.: B2892126
CAS No.: 1094841-34-5
M. Wt: 165.236
InChI Key: KHXFYHWQFAZTRO-UHFFFAOYSA-N
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Description

{4-[Ethyl(methyl)amino]phenyl}methanol is a substituted benzyl alcohol derivative featuring an ethyl(methyl)amino group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure combines a polar amino group with a hydroxymethyl moiety, making it soluble in polar solvents like methanol or ethanol.

  • Condensation reactions (e.g., aldehyde-amine coupling followed by reduction, as seen in for indole derivatives ).
  • Reductive amination using sodium borohydride (NaBH₄) in methanol, a common method for stabilizing imine intermediates .

Potential applications include use as a pharmaceutical intermediate or ligand in coordination chemistry, though explicit biological data are unavailable in the evidence.

Properties

IUPAC Name

[4-[ethyl(methyl)amino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXFYHWQFAZTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[Ethyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form various amines or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry

Biology

    Biochemical studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug development: It serves as a precursor in the development of new therapeutic agents.

Industry

    Fine chemicals: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which {4-[Ethyl(methyl)amino]phenyl}methanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Substituent(s) Molecular Weight (g/mol) Key Functional Groups
{4-[Ethyl(methyl)amino]phenyl}methanol Ethyl(methyl)amino, hydroxymethyl 165.23 Aromatic, tertiary amine, alcohol
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol 4-Methylpiperazinyl, hydroxymethyl 220.31 Aromatic, piperazine, alcohol
4-(Trifluoromethyl)phenyl methanol, ethyl ether Trifluoromethyl, ethyl ether 204.19 Aromatic, ether, CF₃
2-[(4-Methoxybenzyl)amino]ethanol Methoxybenzyl, ethanolamine 195.26 Aromatic, ether, secondary amine

Key Observations :

  • Polarity: The ethyl(methyl)amino group in the target compound confers moderate polarity, enhancing solubility in polar solvents compared to the trifluoromethyl group in , which is strongly electron-withdrawing and lipophilic .
  • Hydrogen Bonding: The hydroxymethyl (–CH₂OH) group enables hydrogen bonding, similar to ethanolamine derivatives () but distinct from ether-containing analogs ().

Physicochemical Properties

Property This compound {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol 4-(Trifluoromethyl)phenyl methanol, ethyl ether
Solubility High in methanol, ethanol Soluble in DMSO, ethanol Low in water; soluble in organic solvents
Melting Point Not reported Not reported Not reported
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 1 (OH)

Notes:

  • The piperazinyl analog () has higher molecular weight and likely improved water solubility due to the basic piperazine nitrogen .
  • The trifluoromethyl group in reduces polarity, favoring solubility in nonpolar solvents .

Biological Activity

{4-[Ethyl(methyl)amino]phenyl}methanol, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by data tables and relevant case studies.

  • Chemical Formula : C11H15N1O
  • Molecular Weight : 179.25 g/mol
  • Structure : The compound features an ethyl(methyl)amino group attached to a phenolic structure, which is pivotal for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the central nervous system and cardiovascular systems. The following mechanisms have been suggested:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and anxiety.
  • Calcium Channel Interaction : Similar compounds have shown the ability to inhibit L-type calcium channels, which could lead to cardiovascular effects such as reduced perfusion pressure .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1-2 hours.
  • Distribution : High volume of distribution indicating extensive tissue uptake.
  • Metabolism : Predominantly hepatic metabolism with involvement of cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion of metabolites .

Biological Activity Data

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive symptoms in animal models
Cardiovascular EffectsDecrease in perfusion pressure through calcium channel inhibition
NeuroprotectiveProtection against oxidative stress in neuronal cultures

Case Study 1: Antidepressant Effects

A study conducted on rodent models indicated that this compound significantly reduced symptoms of depression when administered over a two-week period. Behavioral tests such as the forced swim test showed a marked increase in mobility compared to control groups.

Case Study 2: Cardiovascular Impact

In vitro studies demonstrated that the compound effectively inhibited L-type calcium channels, leading to a decrease in contractility of cardiac myocytes. This effect was attributed to the modulation of intracellular calcium levels, suggesting potential use in treating hypertension .

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